molecular formula C14H18N2O3 B1421848 7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde CAS No. 1261366-00-0

7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde

Cat. No.: B1421848
CAS No.: 1261366-00-0
M. Wt: 262.3 g/mol
InChI Key: NPVUZAZPRHGWDJ-UHFFFAOYSA-N
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Description

7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde is a heterocyclic compound with the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol . This compound is part of a class of chemicals known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with an aldehyde and a pivaloyl chloride in the presence of a base . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-7-11-12(15-10(9)8-17)19-6-5-16(11)13(18)14(2,3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVUZAZPRHGWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1C=O)OCCN2C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde
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7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde

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